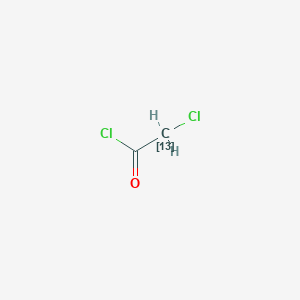
2-Chloro-acetyl-2-13C Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-acetyl-2-13C Chloride is a chlorinated acyl chloride, which is a bifunctional compound. This compound is labeled with the carbon-13 isotope, making it useful in various scientific research applications. It is a colorless to yellow liquid with a molecular formula of C2H2Cl2O and a molar mass of 113.94 g/mol .
Vorbereitungsmethoden
2-Chloro-acetyl-2-13C Chloride can be synthesized through several methods:
Carbonylation of Methylene Chloride: This involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.
Oxidation of Vinylidene Chloride: This method uses an oxidizing agent to convert vinylidene chloride to this compound.
Addition of Chlorine to Ketene: This involves the reaction of ketene with chlorine gas.
Reaction of Chloroacetic Acid with Thionyl Chloride, Phosphorus Pentachloride, or Phosgene: These reagents can be used to convert chloroacetic acid to this compound.
Analyse Chemischer Reaktionen
2-Chloro-acetyl-2-13C Chloride undergoes various types of chemical reactions:
Substitution Reactions: The acyl chloride group can easily form esters and amides when reacted with alcohols and amines, respectively.
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: When exposed to water, it hydrolyzes to form chloroacetic acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-acetyl-2-13C Chloride is used in various scientific research applications:
Metabolic Research: It is used in stable isotope labeling to study metabolic pathways in vivo.
Environmental Studies: It serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative detection.
Wirkmechanismus
The mechanism of action of 2-Chloro-acetyl-2-13C Chloride involves its bifunctional nature. The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively . This reactivity is utilized in various synthetic pathways, including the synthesis of pharmaceuticals like lidocaine .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-acetyl-2-13C Chloride can be compared with other chlorinated acyl chlorides:
Chloroacetyl Chloride: Similar in structure but not labeled with carbon-13.
Phenacyl Chloride: Used as a tear gas and in the synthesis of pharmaceuticals.
Monochloroacetyl Chloride: Another chlorinated acyl chloride used in various industrial applications.
This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications involving isotopic labeling.
Eigenschaften
Molekularformel |
C2H2Cl2O |
|---|---|
Molekulargewicht |
113.93 g/mol |
IUPAC-Name |
2-chloroacetyl chloride |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1 |
InChI-Schlüssel |
VGCXGMAHQTYDJK-OUBTZVSYSA-N |
Isomerische SMILES |
[13CH2](C(=O)Cl)Cl |
Kanonische SMILES |
C(C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



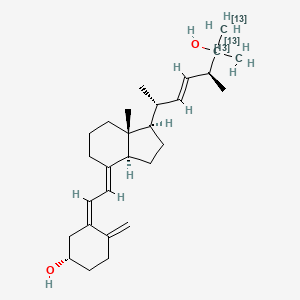
![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)

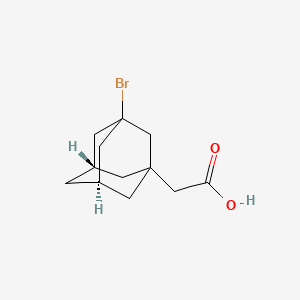
![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)
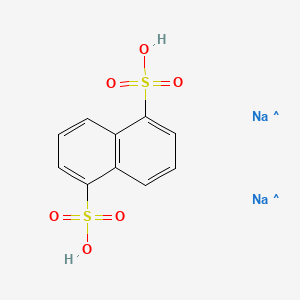

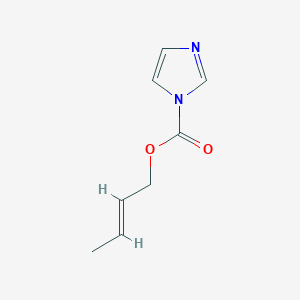
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)

![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)

